2-chloro-N'-hydroxybenzenecarboximidamide
Overview
Description
2-Chloro-N’-hydroxybenzenecarboximidamide is an organic compound with the chemical formula C7H6ClN3OCl. It is a colorless to yellowish crystalline solid that is combustible and produces toxic hydrogen chloride gas when heated . This compound is similar in structure to urea and has various applications in scientific research and industry.
Preparation Methods
2-Chloro-N’-hydroxybenzenecarboximidamide can be synthesized through the reaction of carbon dichloride and benzamine . The reaction conditions typically involve the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization.
Chemical Reactions Analysis
2-Chloro-N’-hydroxybenzenecarboximidamide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in amine substitution reactions, where the chlorine atom is replaced by an amine group.
Hydroxyl Protection Reactions: The hydroxyl group can be protected using various protecting groups to prevent unwanted reactions during synthesis.
Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-N’-hydroxybenzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for amine substitution and hydroxyl protection reactions.
Biology: It can be used in the synthesis of biologically active compounds for research purposes.
Industry: Used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N’-hydroxybenzenecarboximidamide involves its interaction with molecular targets through its functional groups. The chlorine atom and hydroxyl group play crucial roles in its reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Chloro-N’-hydroxybenzenecarboximidamide is unique due to its specific functional groups and reactivity. Similar compounds include:
2-Amino-5-chloro-N’-hydroxybenzenecarboximidamide: Similar structure but with an amino group instead of a hydroxyl group.
3-Chloro-N’-hydroxybenzenecarboximidamide: Similar structure but with the chlorine atom in a different position.
Properties
IUPAC Name |
2-chloro-N'-hydroxybenzenecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFXBVGIXZOOAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56935-60-5 | |
Record name | 2-chloro-N'-hydroxybenzene-1-carboximidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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